4-Amino-1H-indazol-6-ol
Overview
Description
“4-Amino-1H-indazol-6-ol” is a derivative of indazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . Indazole derivatives have been found to have a wide range of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 6-substituted-indazole derivatives, such as “4-Amino-1H-indazol-6-ol”, involves several steps. For instance, 6-nitro indazole derivatives were methylated by iodomethane using potassium carbonate in DMF to get two isomers: the major products, N1-alkylindazoles, and the minor products N2-alkylindazoles .Molecular Structure Analysis
The molecular structure of “4-Amino-1H-indazol-6-ol” is based on the indazole core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The “4-Amino” and “6-ol” groups are functional groups attached to this core.Chemical Reactions Analysis
Indazole derivatives, including “4-Amino-1H-indazol-6-ol”, can undergo various chemical reactions. Some of the latest strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-1H-indazol-6-ol” would depend on its specific structure. Indazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
D-Amino Acid Oxidase Inhibition
4-Amino-1H-indazol-6-ol derivatives are identified as potent d-amino acid oxidase (DAAO) inhibitors. DAAO inhibition is significant in treating schizophrenia, as it increases brain d-serine levels, enhancing NMDA receptor activation. Notably, 6-fluoro-1H-indazol-3-ol significantly increased plasma d-serine levels in an in vivo study on mice, suggesting its potential for developing drug candidates (Szilágyi et al., 2018).
Anticancer Applications
1H-indazole derivatives, including 4-Amino-1H-indazol-6-ol, have shown significant antiproliferative activity against cancer cell lines. In particular, 6-substituted amino-1H-indazole derivatives demonstrated notable cytotoxicity in colorectal cancer cell lines. Among these, N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited potent antiproliferative activity, indicating its potential as a novel anticancer agent (Ngo Xuan Hoang et al., 2022).
Synthesis and Characterization
The synthesis of 1H-indazoles, including 4-Amino-1H-indazol-6-ol, is achieved through various methods. One such method involves the selective activation of oxime in the presence of an amino group, offering a mild approach compared to previous synthetic methods. This advancement facilitates the production of these compounds in good to excellent yields, broadening their application in scientific research (Counceller et al., 2008).
Antimicrobial Activity
Some 1H-indazole derivatives, including 4-Amino-1H-indazol-6-ol based compounds, exhibit significant antimicrobial properties. For instance, a series of 2-azetidinone derivatives of 6-nitro-1H-indazole showed promising antibacterial, antifungal, and antitubercular activities against selected microorganisms, highlighting their potential in antimicrobial research (Samadhiya et al., 2012).
Future Directions
properties
IUPAC Name |
4-amino-1H-indazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKPXCHEVOFCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1H-indazol-6-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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